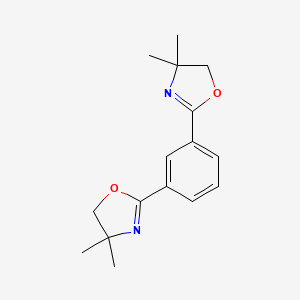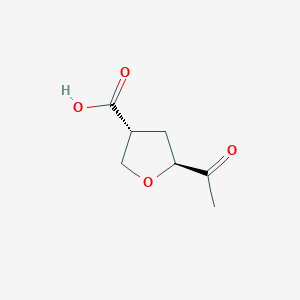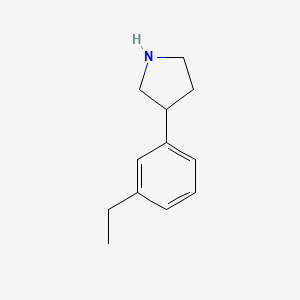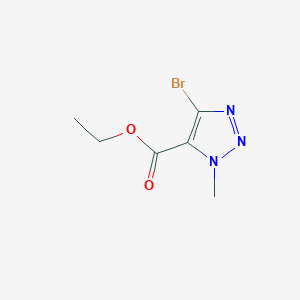
Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with ethyl bromoacetate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methyl-1H-1,2,3-triazole and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or acetonitrile, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution: Formation of new triazole derivatives with different substituents.
Oxidation/Reduction: Various oxidation states of the triazole ring.
Coupling: Complex triazole-containing structures.
科学研究应用
Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects.
相似化合物的比较
Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the ethyl carboxylate group, affecting its solubility and chemical behavior.
1-Methyl-1H-1,2,3-triazole-5-carboxylate: Similar structure but without the bromine atom, resulting in different substitution patterns.
This compound is unique due to the presence of both the bromine atom and the ethyl carboxylate group, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
ethyl 5-bromo-3-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-3-12-6(11)4-5(7)8-9-10(4)2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVOXWRMFVDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
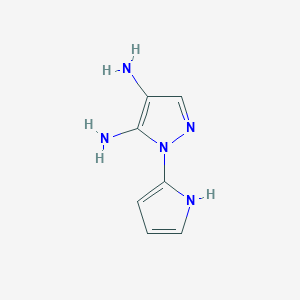
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
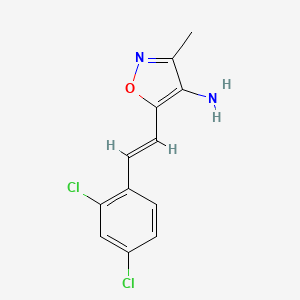
![4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline](/img/structure/B12879409.png)
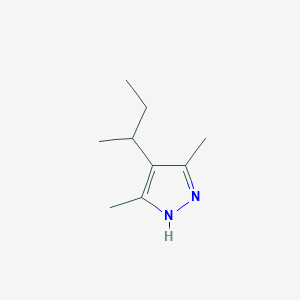
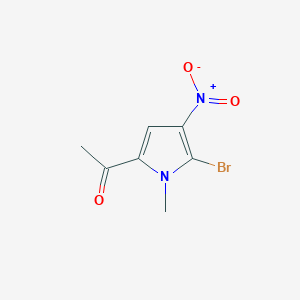
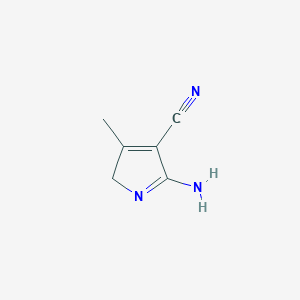

![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
